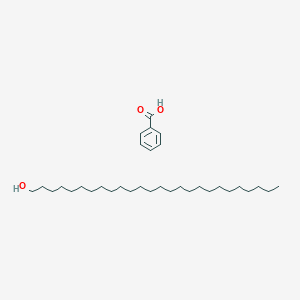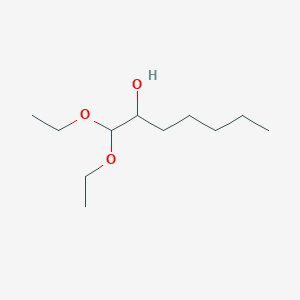
1,1-Diethoxyheptan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethoxyheptan-2-OL: is an organic compound with the molecular formula C11H24O3 . It is a derivative of heptane, featuring two ethoxy groups and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Diethoxyheptan-2-OL can be synthesized through the acetalization of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation of Heptane: Heptane is oxidized to heptanal using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acetalization: Heptanal is then reacted with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency.
化学反応の分析
Types of Reactions: 1,1-Diethoxyheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed:
Oxidation: Formation of heptanal or heptanoic acid.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptane derivatives.
科学的研究の応用
Chemistry: 1,1-Diethoxyheptan-2-OL is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound may be used in biochemical studies to understand the behavior of acetal and alcohol functional groups in biological systems.
Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug synthesis.
Industry: In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,1-Diethoxyheptan-2-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy groups can undergo nucleophilic substitution reactions. These interactions influence the compound’s reactivity and its role in chemical processes.
類似化合物との比較
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Diethoxybutane: Another similar compound with a different carbon chain length.
Uniqueness: 1,1-Diethoxyheptan-2-OL is unique due to its specific carbon chain length and the presence of both ethoxy and hydroxyl functional groups. This combination of features makes it versatile for various chemical reactions and applications.
特性
CAS番号 |
100537-09-5 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC名 |
1,1-diethoxyheptan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-7-8-9-10(12)11(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
InChIキー |
NDYRWJBNBCBXOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(OCC)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


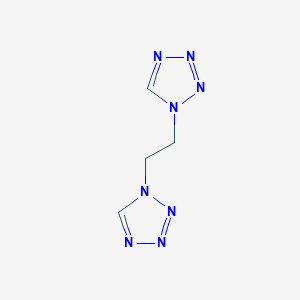
-lambda~5~-arsane](/img/structure/B14321430.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
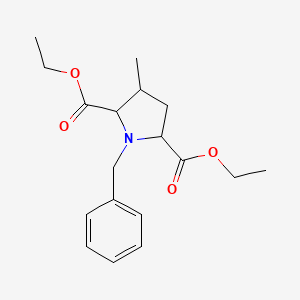
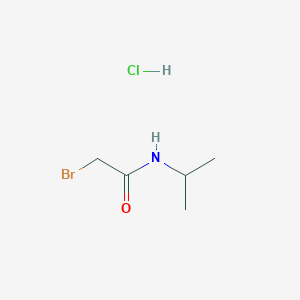
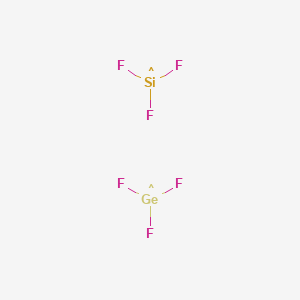
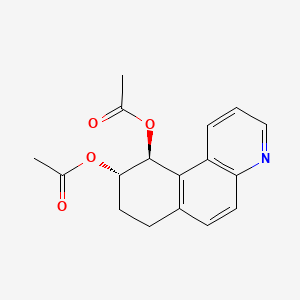
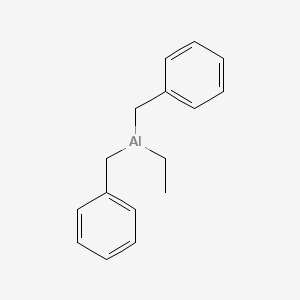
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
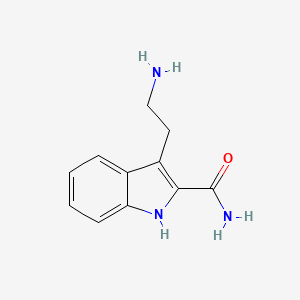
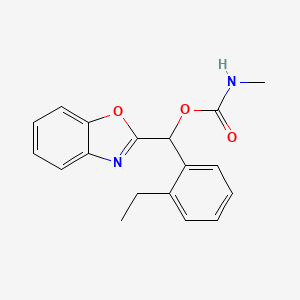

![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
